Celgosivir
Celgosivir
Celgosivir is a 6-0-butanoyl ester derivative of castanospermine, a compound derived from the Australian chestnut with activity against hepatitis C virus. Celgosivir rapidly converts to castanospermine in the body, where it is a potent inhibitor of alpha-glucosidase I, a host enzyme required for viral assembly, release, and infectivity.
Brand Name:
Vulcanchem
CAS No.:
121104-96-9
VCID:
VC0523141
InChI:
InChI=1S/C12H21NO5/c1-2-3-9(15)18-8-6-13-5-4-7(14)10(13)12(17)11(8)16/h7-8,10-12,14,16-17H,2-6H2,1H3/t7-,8-,10+,11+,12+/m0/s1
SMILES:
CCCC(=O)OC1CN2CCC(C2C(C1O)O)O
Molecular Formula:
C12H21NO5
Molecular Weight:
259.30 g/mol
Celgosivir
CAS No.: 121104-96-9
Inhibitors
VCID: VC0523141
Molecular Formula: C12H21NO5
Molecular Weight: 259.30 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description | Celgosivir is a 6-0-butanoyl ester derivative of castanospermine, a compound derived from the Australian chestnut with activity against hepatitis C virus. Celgosivir rapidly converts to castanospermine in the body, where it is a potent inhibitor of alpha-glucosidase I, a host enzyme required for viral assembly, release, and infectivity. |
---|---|
CAS No. | 121104-96-9 |
Product Name | Celgosivir |
Molecular Formula | C12H21NO5 |
Molecular Weight | 259.30 g/mol |
IUPAC Name | [(1S,6S,7S,8R,8aR)-1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl] butanoate |
Standard InChI | InChI=1S/C12H21NO5/c1-2-3-9(15)18-8-6-13-5-4-7(14)10(13)12(17)11(8)16/h7-8,10-12,14,16-17H,2-6H2,1H3/t7-,8-,10+,11+,12+/m0/s1 |
Standard InChIKey | HTJGLYIJVSDQAE-VWNXEWBOSA-N |
Isomeric SMILES | CCCC(=O)O[C@H]1CN2CC[C@@H]([C@@H]2[C@H]([C@@H]1O)O)O |
SMILES | CCCC(=O)OC1CN2CCC(C2C(C1O)O)O |
Canonical SMILES | CCCC(=O)OC1CN2CCC(C2C(C1O)O)O |
Appearance | Solid powder |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 6-O-butanoylcastanospermine BuCast celgosivir MBI 3253 MBI-3253 MBI3253 MDL 28,574 MDL 28574 MDL-28574 MX 3253 MX-3253 MX3253 |
Reference | 1: Low JG, Sung C, Wijaya L, Wei Y, Rathore AP, Watanabe S, Tan BH, Toh L, Chua LT, Hou Y, Chow A, Howe S, Chan WK, Tan KH, Chung JS, Cherng BP, Lye DC, Tambayah PA, Ng LC, Connolly J, Hibberd ML, Leo YS, Cheung YB, Ooi EE, Vasudevan SG. Efficacy and safety of celgosivir in patients with dengue fever (CELADEN): a phase 1b, randomised, double-blind, placebo-controlled, proof-of-concept trial. Lancet Infect Dis. 2014 Aug;14(8):706-15. doi: 10.1016/S1473-3099(14)70730-3. PubMed PMID: 24877997. 2: Watanabe S, Rathore AP, Sung C, Lu F, Khoo YM, Connolly J, Low J, Ooi EE, Lee HS, Vasudevan SG. Dose- and schedule-dependent protective efficacy of celgosivir in a lethal mouse model for dengue virus infection informs dosing regimen for a proof of concept clinical trial. Antiviral Res. 2012 Oct;96(1):32-5. doi: 10.1016/j.antiviral.2012.07.008. PubMed PMID: 22867971. 3: Sung C, Wei Y, Watanabe S, Lee HS, Khoo YM, Fan L, Rathore AP, Chan KW, Choy MM, Kamaraj US, Sessions OM, Aw P, de Sessions PF, Lee B, Connolly JE, Hibberd ML, Vijaykrishna D, Wijaya L, Ooi EE, Low JG, Vasudevan SG. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of Celgosivir in Dengue Fever Patients. PLoS Negl Trop Dis. 2016 Aug 10;10(8):e0004851. doi: 10.1371/journal.pntd.0004851. PubMed PMID: 27509020; PubMed Central PMCID: PMC4980036. 4: Rathore AP, Paradkar PN, Watanabe S, Tan KH, Sung C, Connolly JE, Low J, Ooi EE, Vasudevan SG. Celgosivir treatment misfolds dengue virus NS1 protein, induces cellular pro-survival genes and protects against lethal challenge mouse model. Antiviral Res. 2011 Dec;92(3):453-60. doi: 10.1016/j.antiviral.2011.10.002. PubMed PMID: 22020302. 5: Watanabe S, Chan KW, Dow G, Ooi EE, Low JG, Vasudevan SG. Optimizing celgosivir therapy in mouse models of dengue virus infection of serotypes 1 and 2: The search for a window for potential therapeutic efficacy. Antiviral Res. 2016 Mar;127:10-9. doi: 10.1016/j.antiviral.2015.12.008. PubMed PMID: 26794905. 6: Durantel D. Celgosivir, an alpha-glucosidase I inhibitor for the potential treatment of HCV infection. Curr Opin Investig Drugs. 2009 Aug;10(8):860-70. Review. PubMed PMID: 19649930. 7: Whitby K, Taylor D, Patel D, Ahmed P, Tyms AS. Action of celgosivir (6 O-butanoyl castanospermine) against the pestivirus BVDV: implications for the treatment of hepatitis C. Antivir Chem Chemother. 2004 May;15(3):141-51. PubMed PMID: 15266896. 8: Sayce AC, Alonzi DS, Killingbeck SS, Tyrrell BE, Hill ML, Caputo AT, Iwaki R, Kinami K, Ide D, Kiappes JL, Beatty PR, Kato A, Harris E, Dwek RA, Miller JL, Zitzmann N. Iminosugars Inhibit Dengue Virus Production via Inhibition of ER Alpha-Glucosidases--Not Glycolipid Processing Enzymes. PLoS Negl Trop Dis. 2016 Mar 14;10(3):e0004524. doi: 10.1371/journal.pntd.0004524. PubMed PMID: 26974655; PubMed Central PMCID: PMC4790851. 9: Beesetti H, Khanna N, Swaminathan S. Investigational drugs in early development for treating dengue infection. Expert Opin Investig Drugs. 2016 Sep;25(9):1059-69. doi: 10.1080/13543784.2016.1201063. PubMed PMID: 27322111. 10: Halstead SB. Stumbles on the path to dengue control. Lancet Infect Dis. 2014 Aug;14(8):661-2. doi: 10.1016/S1473-3099(14)70770-4. PubMed PMID: 24877998. 11: Kaptein SJ, Neyts J. Towards antiviral therapies for treating dengue virus infections. Curr Opin Pharmacol. 2016 Oct;30:1-7. doi: 10.1016/j.coph.2016.06.002. Review. PubMed PMID: 27367615. 12: Dowall SD, Bewley K, Watson RJ, Vasan SS, Ghosh C, Konai MM, Gausdal G, Lorens JB, Long J, Barclay W, Garcia-Dorival I, Hiscox J, Bosworth A, Taylor I, Easterbrook L, Pitman J, Summers S, Chan-Pensley J, Funnell S, Vipond J, Charlton S, Haldar J, Hewson R, Carroll MW. Antiviral Screening of Multiple Compounds against Ebola Virus. Viruses. 2016 Oct 27;8(11). pii: E277. PubMed PMID: 27801778; PubMed Central PMCID: PMC5127007. 13: Norton PA, Menne S, Sinnathamby G, Betesh L, Cote PJ, Philip R, Mehta AS, Tennant BC, Block TM. Glucosidase inhibition enhances presentation of de-N-glycosylated hepatitis B virus epitopes by major histocompatibility complex class I in vitro and in woodchucks. Hepatology. 2010 Oct;52(4):1242-50. doi: 10.1002/hep.23806. PubMed PMID: 20658465; PubMed Central PMCID: PMC2947625. 14: Lim SP, Wang QY, Noble CG, Chen YL, Dong H, Zou B, Yokokawa F, Nilar S, Smith P, Beer D, Lescar J, Shi PY. Ten years of dengue drug discovery: progress and prospects. Antiviral Res. 2013 Nov;100(2):500-19. doi: 10.1016/j.antiviral.2013.09.013. Review. PubMed PMID: 24076358. 15: Moorthy NS, Ramos MJ, Fernandes PA. Studies on α-glucosidase inhibitors development: magic molecules for the treatment of carbohydrate mediated diseases. Mini Rev Med Chem. 2012 Jul;12(8):713-20. Review. PubMed PMID: 22512574. 16: Schul W, Liu W, Xu HY, Flamand M, Vasudevan SG. A dengue fever viremia model in mice shows reduction in viral replication and suppression of the inflammatory response after treatment with antiviral drugs. J Infect Dis. 2007 Mar 1;195(5):665-74. PubMed PMID: 17262707. 17: Bayes M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2007 Oct;29(8):547-83. PubMed PMID: 18040531. 18: Durantel D, Alotte C, Zoulim F. Glucosidase inhibitors as antiviral agents for hepatitis B and C. Curr Opin Investig Drugs. 2007 Feb;8(2):125-9. Review. PubMed PMID: 17328228. 19: Bayes M. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2007 Mar;29(2):153-73. PubMed PMID: 17440629. 20: Torres G. BUCAST: another new antiviral. GMHC Treat Issues. 1995 Nov;9(11):4-5. PubMed PMID: 11362991. |
PubChem Compound | 60734 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume